Acetyl-L-homoserine lactone
Overview
Description
Acetyl-L-Homoserine lactone is a member of the N-acyl homoserine lactone family, which are signaling molecules involved in bacterial quorum sensing. Quorum sensing is a mechanism of communication between bacteria that enables coordinated behaviors based on population density. These molecules play a crucial role in regulating various bacterial functions, including virulence, biofilm formation, and bioluminescence .
Mechanism of Action
Target of Action
Acetyl-L-homoserine lactone (AHL) is a key signaling molecule used by Gram-negative bacteria in a communication process known as quorum sensing . The primary targets of AHL are the LuxI-type enzymes that synthesize AHL molecules, and the LuxR-type proteins (AHL transcriptional regulators) that bind to AHLs to regulate quorum sensing-dependent gene expression .
Mode of Action
AHLs interact with their targets to modulate gene expression. The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins bind to AHLs to regulate quorum sensing-dependent gene expression . This interaction helps bacteria sense population density and adapt under undesirable survival conditions .
Biochemical Pathways
AHLs are involved in various biochemical pathways. They play a significant role in the organization of bacterial genes that adapt to harsh environmental conditions . They are involved in the regulation of tasks such as biofilm formation, virulence activity of bacteria, production of antibiotics, plasmid conjugal transfer, pigmentation, and production of exopolysaccharide (EPS) .
Pharmacokinetics
Research on the production of o-acetyl-l-homoserine (oah), a metabolic intermediate for the production of homoserine lactone, suggests that metabolic engineering strategies can be used to optimize the production of oah .
Result of Action
The action of AHLs results in the modulation of gene expression in bacteria, which can lead to changes in bacterial behavior such as biofilm formation, virulence, antibiotic production, and more . For instance, AHLs have been found to improve or inhibit the methane production performance of anaerobic granular sludge .
Action Environment
The action of AHLs can be influenced by environmental factors. For instance, AHLs are part of an interkingdom signaling system, allowing cross-talk between gut microorganisms and the host . Furthermore, AHLs can adapt to harsh environmental conditions, playing a significant role in the organization of bacterial genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl-L-Homoserine lactone can be synthesized through the reaction of acyl carrier proteins with S-adenosylmethionine. This reaction donates the equivalent of 4-amino butyrolactone, with methylthioadenosine as a coproduct . Additionally, homoserine lactone can be produced through the proteolytic reaction of cyanogen bromide with a methionine residue .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Corynebacterium glutamicum has been engineered to produce high yields of O-acetyl-L-homoserine, a precursor to this compound, through pathway strengthening and acetate supplementation .
Chemical Reactions Analysis
Types of Reactions: Acetyl-L-Homoserine lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in quorum sensing and other biological processes.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include S-adenosylmethionine, cyanogen bromide, and various acyl carrier proteins . The reaction conditions typically involve specific enzymes and controlled environmental factors to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various N-acyl homoserine lactones with different acyl chain lengths and substitutions. These products are crucial for bacterial communication and regulation .
Scientific Research Applications
Acetyl-L-Homoserine lactone has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used to study quorum sensing mechanisms and develop novel antimicrobial agents In biology, it helps understand bacterial communication and behaviorIn industry, it is used in the production of high-value compounds such as L-methionine and γ-butyrolactone .
Comparison with Similar Compounds
Similar compounds to Acetyl-L-Homoserine lactone include other N-acyl homoserine lactones such as N-3-oxo-dodecanoyl-L-homoserine lactone, N-3-hydroxydodecanoyl homoserine lactone, and N-3-oxododecenoyl homoserine lactones . These compounds share similar structures and functions but differ in their acyl chain lengths and substitutions, which can affect their specific roles in quorum sensing and bacterial communication .
This compound is unique due to its specific acyl chain length and its role in regulating bacterial functions through quorum sensing. Its ability to modulate gene expression and bacterial behavior makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSXMDQVYYCSDA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Piscirickettsia salmonis producing Acetyl-L-homoserine lactone?
A1: Piscirickettsia salmonis is the causative agent of piscirickettsiosis, a significant disease affecting salmonid fish in aquaculture. [] The discovery that this bacterium produces AHL, a known quorum sensing molecule, is crucial. [] Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density, influencing virulence, biofilm formation, and other processes. [] Understanding how AHL functions in P. salmonis could offer insights into its pathogenicity and potential targets for disease control.
Q2: How was this compound production confirmed in Piscirickettsia salmonis?
A2: Researchers utilized a two-pronged approach to confirm AHL production:
Q3: What are the implications of the identified this compound synthesis pathway in Piscirickettsia salmonis?
A3: While the study confirmed this compound production, the specific synthesis pathway in P. salmonis remains unclear. [] The authors suggest an alternative route might be involved, differentiating it from well-characterized AHL synthesis pathways in other bacteria. Further research into this unique pathway could reveal novel regulatory mechanisms within P. salmonis, potentially offering targets for antibacterial development.
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